molecular formula C22H26N2O3 B368172 N-(5,7-dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide CAS No. 1008693-84-2

N-(5,7-dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide

Cat. No. B368172
CAS RN: 1008693-84-2
M. Wt: 366.5g/mol
InChI Key: SVAUNLNIFHZQES-UHFFFAOYSA-N
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Description

N-(5,7-dimethyl-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound was first developed in the 1980s and has since undergone extensive research to determine its mechanism of action and potential benefits in clinical settings.

Scientific Research Applications

Synthesis and Biological Activities

Research into similar indoline derivatives, such as the synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, has revealed their promising antibacterial and antifungal activities. These compounds were characterized and evaluated against pathogenic microorganisms, showing significant activity against several strains (Debnath & Ganguly, 2015). This suggests that the compound could also exhibit similar bioactivities, warranting further investigation.

Anticonvulsant and Anti-inflammatory Properties

Further exploration into the therapeutic potential of related compounds includes the evaluation of indoline derivatives as anticonvulsant and anti-inflammatory agents. Studies have synthesized and tested various indoline acetamides, uncovering notable anticonvulsant activities in mouse models, pointing towards the potential neurological applications of these compounds (Nath et al., 2021). Similarly, anti-inflammatory activities have been observed in synthesized acetamide derivatives, suggesting their use in addressing inflammatory disorders (Nikalje et al., 2015).

Molecular Docking and Synthesis Techniques

The synthesis and structural elucidation of these compounds often involve advanced techniques, including microwave-assisted synthesis, which offers a rapid and efficient method for producing indoline acetamide derivatives with potential biological activities (Ghodke et al., 2017). Molecular docking studies further aid in understanding the interaction between these compounds and biological targets, providing a foundation for the development of new therapeutic agents.

properties

IUPAC Name

N-[5,7-dimethyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-14-7-5-8-18(12-14)27-10-6-9-24-21-16(3)11-15(2)13-19(21)20(22(24)26)23-17(4)25/h5,7-8,11-13,20H,6,9-10H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAUNLNIFHZQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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